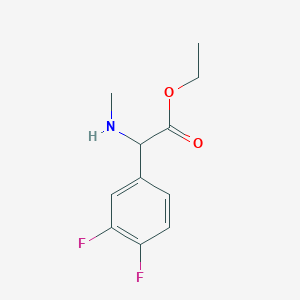

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate typically involves the reaction of 3,4-difluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-difluoroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the ester and amino groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate can be compared with other similar compounds, such as:

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate: Similar structure but with chlorine atoms instead of fluorine.

Ethyl 2-(3,4-dimethoxyphenyl)-2-(methylamino)acetate: Contains methoxy groups instead of fluorine.

Ethyl 2-(3,4-difluorophenyl)-2-(ethylamino)acetate: Has an ethylamino group instead of a methylamino group.

Biological Activity

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the alkylation of appropriate amines with ethyl acrylate or similar compounds. The presence of the difluorophenyl group is crucial as it enhances lipophilicity and may influence the compound's interaction with biological targets.

Key Findings on SAR:

- Lipophilicity: The introduction of fluorine atoms generally increases the compound's lipophilicity, which can enhance membrane permeability and bioavailability.

- Amino Substituents: Variations in amino substituents (e.g., methyl vs. ethyl) significantly affect the biological activity. Smaller groups tend to retain higher potency against certain targets, such as enzymes involved in cancer cell proliferation .

- Activity Against Cancer Cells: Compounds with similar structures have shown submicromolar potency against multidrug-resistant (MDR) cancer cells, indicating a promising therapeutic profile .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects on various cancer cell lines, including breast and colorectal cancers.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in MDA-MB-231 breast cancer cells, treatment with related compounds led to increased caspase-3 activity, confirming its role in promoting programmed cell death .

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific enzymes involved in critical metabolic pathways:

- Ferrochelatase Inhibition: Research has demonstrated that similar compounds can inhibit ferrochelatase (FECH), an enzyme involved in heme synthesis. Inhibition of FECH leads to a buildup of protoporphyrin IX (PPIX), which can have antiangiogenic effects—important for treating conditions like retinal neovascularization .

- Acetylcholinesterase Inhibition: Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The selectivity profiles suggest that modifications at the aromatic rings can enhance binding affinity and specificity towards human vs. mosquito AChE .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound against breast cancer cells, researchers found:

- IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.

- Apoptosis Induction: Morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition capabilities:

- Ferrochelatase Inhibition: Compounds structurally related to this compound were tested for their ability to inhibit FECH. Results showed effective inhibition leading to significant reductions in cell proliferation in vitro .

Data Summary

| Compound | Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| This compound | Anticancer | Low micromolar | Breast cancer cells |

| Related Fluoro Compounds | Ferrochelatase Inhibition | <10 | FECH |

| Derivative A | Acetylcholinesterase Inhibition | 49 | Human AChE |

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate |

InChI |

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3 |

InChI Key |

ZNYXWOSHPBXYSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)F)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.